molecular formula C6H5BrFN B133542 2-Bromo-6-fluoroaniline CAS No. 65896-11-9

2-Bromo-6-fluoroaniline

Cat. No. B133542
Key on ui cas rn: 65896-11-9
M. Wt: 190.01 g/mol
InChI Key: ALZFPYUPNVLVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653079B2

Procedure details

2-Bromo-6-fluoroaniline (2.0 g, 10 mmol) was dissolved in hydrochloric acid (7.0 mL, 12 N aqueous, 8.0 equiv) and cooled to 0° C. An aqueous solution (10 mL) of sodium nitrite (0.80 g, 11 mmol, 1.1 equiv) was added dropwise over 30 minutes via addition funnel and the mixture was stirred for an additional 30 minutes at 0° C. A hydrochloric acid solution (10 mL, 12 N aqueous) of stannous chloride (7.1 g, 31 mmol, 3.0 equiv) was then added to the mixture over 45 minutes via addition funnel and the mixture was stirred for an additional 1 hour at 0° C. To the mixture, sodium hydroxide (30 mL, 1 N aqueous) was added slowly until basic (pH>8). The mixture was warmed to ambient temperature, poured into sodium hydroxide (50 mL, 25% aqueous) and the aqueous layer was extracted with diethyl ether (3×250 mL). The combined organic extracts were dried with sodium sulfate, filtered and partially concentrated in vacuo. The mixture was diluted with diethyl ether (200 mL) and treated with gaseous hydrochloric acid until saturated, resulting in a white precipitate, which was filtered and washed with diethyl ether (2×50 mL), providing the titled compound as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
stannous chloride
Quantity
7.1 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:3]=1[NH2:4].[ClH:10].[N:11]([O-])=O.[Na+]>[OH-].[Na+]>[ClH:10].[Br:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:3]=1[NH:4][NH2:11] |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(N)C(=CC=C1)F
Name
Quantity
7 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
stannous chloride
Quantity
7.1 g
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for an additional 30 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for an additional 1 hour at 0° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether (3×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
partially concentrated in vacuo
ADDITION
Type
ADDITION
Details
The mixture was diluted with diethyl ether (200 mL)
ADDITION
Type
ADDITION
Details
treated with gaseous hydrochloric acid until saturated,
CUSTOM
Type
CUSTOM
Details
resulting in a white precipitate, which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with diethyl ether (2×50 mL)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.BrC1=C(C(=CC=C1)F)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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